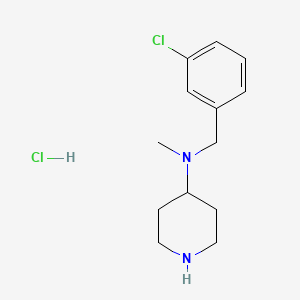

(3-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride

CAS No.:

Cat. No.: VC13434789

Molecular Formula: C13H20Cl2N2

Molecular Weight: 275.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20Cl2N2 |

|---|---|

| Molecular Weight | 275.21 g/mol |

| IUPAC Name | N-[(3-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H19ClN2.ClH/c1-16(13-5-7-15-8-6-13)10-11-3-2-4-12(14)9-11;/h2-4,9,13,15H,5-8,10H2,1H3;1H |

| Standard InChI Key | BGLPYVHFDXLHSJ-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC(=CC=C1)Cl)C2CCNCC2.Cl |

| Canonical SMILES | CN(CC1=CC(=CC=C1)Cl)C2CCNCC2.Cl |

Introduction

(3-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. It belongs to the class of piperidine derivatives, which are widely studied for their pharmacological properties. This compound is identified by its molecular formula and molecular weight of 261.19 g/mol .

Structural Characteristics

Chemical Structure:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 261.19 g/mol |

| Functional Groups | Piperidine, benzyl, amine, chloride |

| Synonyms | 1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride |

The compound consists of a piperidine ring substituted at the 4-position with an amine group and a benzyl group bearing a chlorine atom at the meta position. The hydrochloride salt enhances its solubility and stability.

Synthesis

The synthesis of (3-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride typically involves:

-

Starting Materials:

-

3-chlorobenzyl chloride

-

Methylpiperidine

-

Hydrochloric acid for salt formation

-

-

Reaction Steps:

-

Nucleophilic substitution of methylpiperidine with 3-chlorobenzyl chloride.

-

Purification and conversion to the hydrochloride salt using HCl gas or aqueous HCl.

-

-

Reaction Conditions:

-

Solvent: Aprotic solvents like dichloromethane or acetonitrile.

-

Temperature: Room temperature to mild heating (~50°C).

-

Applications and Biological Relevance

Piperidine derivatives, including this compound, are studied for their potential as:

-

Pharmacological Agents:

-

Possible applications in neuropharmacology due to the piperidine scaffold's prevalence in CNS-active drugs.

-

-

Chemical Intermediates:

-

Useful in the synthesis of more complex molecules for medicinal purposes.

-

Analytical Data

Spectroscopic Analysis:

| Technique | Observations |

|---|---|

| Proton NMR () | Signals corresponding to aromatic protons, piperidine ring hydrogens, and methyl groups . |

| Mass Spectrometry | Molecular ion peak confirming at 261 g/mol . |

Crystallographic Data:

The compound's crystalline structure has not been explicitly detailed but is expected to exhibit ionic interactions between the amine hydrochloride groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume